2-[(5E)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(5E)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves the condensation of 3-methylbenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with 3-methylaniline to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
2-[(5E)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methyl
Properties
Molecular Formula |
C20H18N2O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[(5E)-5-[(3-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C20H18N2O3S/c1-13-5-3-7-15(9-13)11-17-19(24)22(20(25)26-17)12-18(23)21-16-8-4-6-14(2)10-16/h3-11H,12H2,1-2H3,(H,21,23)/b17-11+ |
InChI Key |
XFBXTASZRVWGSO-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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